molecular formula C16H19N3O4S B5851059 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide

4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide

カタログ番号 B5851059
分子量: 349.4 g/mol
InChIキー: BDZRHIJDTYQMFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a sulfonamide derivative that has shown promise in preclinical studies as a potential anti-tumor agent.

作用機序

4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide works by inhibiting the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play a critical role in angiogenesis, or the formation of new blood vessels. By inhibiting these receptors, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide prevents the formation of new blood vessels, which can starve tumors of the nutrients they need to grow and spread.
Biochemical and Physiological Effects:
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of FGFR and VEGFR, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to inhibit the activity of other tyrosine kinase receptors, including c-Met and platelet-derived growth factor receptor (PDGFR). This broad-spectrum inhibition of tyrosine kinase receptors makes 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide a potent anti-cancer agent.

実験室実験の利点と制限

One advantage of 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide is that it has shown efficacy in preclinical studies as a potential anti-cancer agent. In addition, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

将来の方向性

There are several future directions for research on 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide. For example, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide could be combined with other anti-cancer agents to enhance its efficacy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide. This could help to identify patients who are most likely to benefit from treatment with 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide. Finally, future research could focus on the development of new derivatives of 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide that have improved efficacy and safety profiles.

合成法

4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be synthesized by reacting 4-ethoxyaniline with N-methylbenzenesulfonyl chloride in the presence of triethylamine, followed by reaction with phosgene and ammonia. This process yields the desired product, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, which can be purified through recrystallization.

科学的研究の応用

4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth and metastasis. This makes 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide a promising candidate for cancer therapy.

特性

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(methylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-14-8-4-12(5-9-14)18-16(20)19-13-6-10-15(11-7-13)24(21,22)17-2/h4-11,17H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZRHIJDTYQMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-ethoxyphenyl)carbamoyl]amino}-N-methylbenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。